Ethyl 3-amino-5-ethoxybenzoate
Overview
Description
Ethyl 3-amino-5-ethoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by an ethyl ester group attached to a benzoic acid core, with additional amino and ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-ethoxybenzoate typically involves the esterification of 3-amino-5-ethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-5-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 3-amino-5-ethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-5-ethoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Ethyl 3-amino-5-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-amino-4-ethoxybenzoate: Similar structure but with the ethoxy group in a different position.
Methyl 3-amino-5-ethoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the amino and ethoxy groups provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
ethyl 3-amino-5-ethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-14-10-6-8(5-9(12)7-10)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWBFHVQZWXFHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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